2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a pyrazin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine typically involves the following steps:
Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonylating agent, such as phosgene or triphosgene, to form piperidine-1-carbonyl chloride.
Coupling with Morpholine: The piperidine-1-carbonyl chloride is then reacted with morpholine in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-(pyridin-2-yl)morpholine
- 2-(Piperidine-1-carbonyl)-4-(quinolin-2-yl)morpholine
- 2-(Piperidine-1-carbonyl)-4-(thiazol-2-yl)morpholine
Uniqueness
2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine is unique due to the presence of the pyrazin-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
piperidin-1-yl-(4-pyrazin-2-ylmorpholin-2-yl)methanone |
InChI |
InChI=1S/C14H20N4O2/c19-14(17-6-2-1-3-7-17)12-11-18(8-9-20-12)13-10-15-4-5-16-13/h4-5,10,12H,1-3,6-9,11H2 |
InChI Key |
XMOMKGDGGAXXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CN=C3 |
Origin of Product |
United States |
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